![molecular formula C4H7ClF2O2S B2790513 3,3-Difluorobutane-1-sulfonyl chloride CAS No. 1785613-55-9](/img/structure/B2790513.png)
3,3-Difluorobutane-1-sulfonyl chloride
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Overview
Description
3,3-Difluorobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H7ClF2O2S . It has a molecular weight of 192.61 .
Molecular Structure Analysis
The InChI code for 3,3-Difluorobutane-1-sulfonyl chloride is1S/C4H7ClF2O2S/c1-4(6,7)2-3-10(5,8)9/h2-3H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3,3-Difluorobutane-1-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 192.61 . The compound should be stored at temperatures below -10°C .Scientific Research Applications
Organic Synthesis
3,3-Difluorobutane-1-sulfonyl chloride: is a valuable reagent in organic synthesis. It can be used to introduce the sulfonyl group into organic molecules, which is a crucial step in synthesizing sulfones, a class of compounds with wide-ranging applications including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various biologically active molecules. Its difluorinated carbon structure is particularly useful in the development of new drugs, as fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceuticals .
Material Science
The unique properties of 3,3-Difluorobutane-1-sulfonyl chloride make it an interesting candidate for the creation of novel materials. For instance, polymers derived from this compound could exhibit enhanced stability and resistance to degradation due to the presence of fluorine atoms .
Analytical Chemistry
This compound can be used as a derivatization agent in analytical chemistry to improve the detection and quantification of various substances. Its reactive sulfonyl chloride group allows it to bind to other molecules, making them more amenable to analysis by techniques such as chromatography or mass spectrometry .
Agricultural Chemistry
In the field of agricultural chemistry, 3,3-Difluorobutane-1-sulfonyl chloride can be utilized to synthesize compounds that act as precursors for agrochemicals. These include herbicides, pesticides, and fungicides that help protect crops from pests and diseases .
Fluorine Chemistry Research
As a difluorinated compound, it is of particular interest in fluorine chemistry research. Scientists study its reactivity and stability to develop new reactions and processes that can be applied in various fields, including organofluorine chemistry .
Peptide Synthesis
It can also play a role in peptide synthesis. The sulfonyl chloride group can be used to protect amino acids during the peptide chain assembly, which is a critical aspect of producing peptides for therapeutic use .
Environmental Science
Lastly, 3,3-Difluorobutane-1-sulfonyl chloride may be used in environmental science to study the behavior of fluorinated compounds in the environment. Understanding their degradation and interaction with other chemicals is essential for assessing their impact on ecosystems .
Safety and Hazards
properties
IUPAC Name |
3,3-difluorobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClF2O2S/c1-4(6,7)2-3-10(5,8)9/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDQSHBKYXDIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobutane-1-sulfonyl chloride | |
CAS RN |
1785613-55-9 |
Source
|
Record name | 3,3-difluorobutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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